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4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1626935
CAS No.: 870703-72-3
M. Wt: 351.35 g/mol
InChI Key: CYGRJUZYSXUAMM-UHFFFAOYSA-N
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Description

Chemical Significance of Benzoic Acid Derivatives in Complex Molecule Construction

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are precursors to a vast array of more complex molecules. preprints.orgchemeurope.com As the simplest aromatic carboxylic acid, the benzoic acid scaffold is found in numerous naturally occurring compounds and serves as an intermediate in the biosynthesis of many secondary metabolites. preprints.orgwikipedia.org Its industrial importance is underscored by its use in the production of phenols, benzoyl chloride, and benzoate (B1203000) esters, which in turn are used to create dyes, fragrances, and plasticizers. chemeurope.comannexechem.com

In the context of complex molecule construction, the significance of the benzoic acid framework lies in the reactivity of both its aromatic ring and its carboxylic acid group. wikipedia.org

The Carboxyl Group: This functional group is a versatile handle for a variety of chemical transformations. It readily undergoes esterification with alcohols and can be converted into an acid chloride, which is a highly reactive intermediate for forming amide bonds—a common linkage in pharmaceuticals. annexechem.com

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. wikipedia.org This regioselectivity is a key principle in the strategic synthesis of multi-substituted aromatic compounds.

In medicinal chemistry, the benzoic acid moiety is a common feature in many drugs. preprints.org It can act as a pharmacophore, interacting with biological targets, or as a scaffold to which other functional groups are attached to optimize a drug's pharmacological profile. For example, a series of benzoic acid derivatives were synthesized and evaluated as potential inhibitors of influenza neuraminidase in structure-based drug design studies. acs.org

The Piperazine (B1678402) Moiety in Advanced Synthetic Strategies

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. benthamdirect.com It is recognized as a "privileged scaffold" in medicinal chemistry because it is a core component in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.netnih.gov

The synthetic utility of the piperazine moiety is multifaceted:

Structural Flexibility and Linker Capabilities: The chair conformation of the piperazine ring provides a defined three-dimensional structure that can be used to orient substituents in specific spatial arrangements. Its bifunctional nature, with two nitrogen atoms, makes it an excellent linker to connect different molecular fragments, a strategy widely used in the design of modern therapeutics like PROTACs (Proteolysis Targeting Chimeras). nih.govnih.gov

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated, which can significantly improve the aqueous solubility and pharmacokinetic profile of a drug candidate. nih.govnih.gov This is a crucial factor in drug design, as it affects bioavailability and distribution in the body.

Synthetic Accessibility: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through reactions like alkylation or acylation. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize biological activity. nih.govingentaconnect.com Numerous synthetic protocols exist for creating substituted piperazines, including modern methods like C-H functionalization. researchgate.netmdpi.com

The strategic incorporation of piperazine into a molecule can thus confer desirable properties, making it a favored building block in the development of novel therapeutic agents. ingentaconnect.comresearchgate.net

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Strategic Chemical Design

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups used for amines. jk-sci.comtotal-synthesis.com

The strategic importance of the Boc group stems from several key features:

Robustness and Orthogonality: The Boc group forms a carbamate (B1207046) with the amine, which is stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com Crucially, it is labile (easily removed) under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com This stability profile makes it "orthogonal" to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), allowing for the selective deprotection of different functional groups within the same molecule. total-synthesis.com This principle is fundamental to complex syntheses, such as solid-phase peptide synthesis.

Mechanism of Protection and Deprotection: An amine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.commasterorganicchemistry.com The nucleophilic amine attacks the anhydride, leading to the formation of the N-Boc protected amine. masterorganicchemistry.com The deprotection mechanism is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas. The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to regenerate the free amine. masterorganicchemistry.comchemistrysteps.com

The ability to easily add and remove the Boc group under specific and mild conditions allows chemists to precisely control the sequence of reactions, enabling the synthesis of highly complex and multifunctional molecules that would otherwise be inaccessible.

Overview of the Academic Research Landscape Surrounding 4-(Boc-piperazin-1-yl)-3-nitrobenzoic Acid

While direct publications detailing the specific use of this compound are not widespread, its structural components point to its significant potential as an advanced intermediate in several areas of academic and industrial research, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The utility of this scaffold can be understood by examining the research applications of its constituent parts and closely related analogues.

The core structure, combining a Boc-protected piperazine with an aromatic acid, is a common motif in modern drug discovery. For instance, the closely related analogue, 4-(Boc-piperazin-1-yl)benzoic acid, has been explicitly documented as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins, and piperazine-containing linkers are frequently used to connect the protein-binding warhead to the E3 ligase ligand, often prized for improving solubility and providing a rigid scaffold. nih.govnih.gov

The presence of the nitro group on the title compound adds a further layer of synthetic versatility. The nitro group is a strong electron-withdrawing group but, more importantly, it can be readily reduced to an amino group. This amine can then serve as a new reactive handle for further molecular elaboration, such as the formation of amides, sulfonamides, or ureas, enabling the creation of a diverse library of compounds from a single intermediate. This strategy is common in the synthesis of kinase inhibitors. For example, the synthesis of the approved drug Avapritinib involves coupling N-Boc-piperazine with a heterocyclic ring system. nih.gov Similarly, other kinase inhibitors have been developed using piperazine building blocks to explore structure-activity relationships. researchgate.net

Table 2: Research Applications of Structurally Related Building Blocks
Research AreaExample ApplicationRole of the Building Block Components
PROTAC Development Synthesis of Androgen Receptor (AR) degraders like ARD-2128 using Boc-piperazine-benzoic acid linkers. medchemexpress.comThe piperazine acts as a rigid, solubilizing linker. The Boc group allows for controlled, sequential attachment to other parts of the PROTAC. The benzoic acid provides a handle for amide bond formation.
Kinase Inhibitors Synthesis of Vortioxetine via Buchwald-Hartwig addition of N-Boc-piperazine. nih.govThe N-Boc-piperazine is a key nucleophilic component for coupling reactions to build the core scaffold of the inhibitor.
Anticancer Agents Synthesis of piperazine-triazole conjugates as tubulin polymerization inhibitors. rsc.orgThe piperazine moiety is integral to the final structure, which shows potent cytotoxic activity by inducing apoptosis in cancer cells.
CNS Agents Synthesis of compounds with dual D2 and 5-HT1A receptor affinities. chemicalbook.comN-Boc-piperazine is used as a key intermediate in coupling reactions to generate arylpiperazine derivatives, which are central to the biological activity. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O6 B1626935 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid CAS No. 870703-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)12-5-4-11(14(20)21)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRJUZYSXUAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584651
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
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Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-72-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-nitrophenyl)-1-piperazinecarboxylate
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Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
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Record name 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
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Synthetic Methodologies for the Preparation of 4 Boc Piperazin 1 Yl 3 Nitrobenzoic Acid

Precursor Synthesis and Functional Group Pre-functionalization

The successful and high-yield synthesis of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is fundamentally dependent on the quality and appropriate functionality of its starting materials. This necessitates specific strategies for both the aromatic and heterocyclic precursors.

Preparation of Substituted Nitrobenzoic Acid Analogues

The aromatic component of the target molecule is a substituted nitrobenzoic acid. Typically, the synthesis commences with a di-substituted benzene (B151609) ring, such as 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid. The presence and positioning of the substituents on the benzoic acid core are critical. The nitro group (NO₂) at position 3 acts as a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This activation is a prerequisite for the key bond-forming reaction. The halogen (fluorine or chlorine) at position 4 serves as a good leaving group, which is displaced during the substitution reaction. The synthesis of these precursors can be achieved through nitration of the corresponding halogenated benzoic acids. researchgate.net

Synthesis and Protection Strategies for Piperazine (B1678402) Derivatives

Piperazine is a symmetrical diamine, meaning it has two reactive secondary amine groups. To ensure a selective reaction at only one of these nitrogen atoms and prevent undesired double substitution, a protection strategy is essential. The most common method involves the use of the tert-butyloxycarbonyl (Boc) protecting group. nih.gov Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). nih.govgoogle.com This protection effectively "caps" one of the nitrogens, rendering it unreactive, while leaving the other available to act as a nucleophile in the subsequent reaction. This approach is a cornerstone of modern organic synthesis, allowing for the controlled and stepwise construction of complex molecules. nih.gov

Key Bond-Forming Reactions in Scaffold Assembly

The convergence of the two precursor fragments is accomplished through a powerful and reliable class of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The principal reaction for coupling N-Boc-piperazine with the activated nitrobenzoic acid is Nucleophilic Aromatic Substitution (SNAr). mdpi.comresearchgate.net This reaction is particularly effective for forming carbon-heteroatom bonds on electron-poor aromatic rings. The electron-withdrawing nitro group on the benzoic acid precursor makes the ring highly susceptible to attack by nucleophiles like the unprotected nitrogen of N-Boc-piperazine. acsgcipr.org

The SNAr reaction proceeds via a well-established two-step mechanism. core.ac.uk

Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophilic nitrogen atom of N-Boc-piperazine on the electron-deficient carbon atom of the aromatic ring that bears the halogen leaving group. This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which significantly stabilizes the intermediate. core.ac.uk

Elimination of the Leaving Group : In the second, typically rapid, step, the halide ion (F⁻ or Cl⁻) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring and results in the formation of the final product, this compound. core.ac.uk

The regioselectivity of the reaction is precisely controlled by the electronic effects of the substituents on the benzoic acid ring. The incoming N-Boc-piperazine nucleophile selectively attacks the carbon at position 4, which is para to the carboxyl group and ortho to the strongly activating nitro group.

To maximize the reaction yield, several parameters can be optimized. Fluorine is often preferred over chlorine as the leaving group in the 4-position because its high electronegativity enhances the electrophilicity of the carbon atom it is attached to, often leading to faster reactions under milder conditions. The reaction is typically conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can stabilize the charged Meisenheimer complex. An inorganic base, such as potassium carbonate (K₂CO₃), or an organic base like triethylamine (B128534) (TEA) is frequently added to neutralize the hydrohalic acid (HF or HCl) formed as a byproduct and to ensure the piperazine nitrogen remains deprotonated and nucleophilic. Elevated temperatures are also commonly employed to increase the reaction rate.

Interactive Data Table: Common Reagents for Synthesis

Compound NameRoleStarting Material/Reagent
4-Chloro-3-nitrobenzoic acidAromatic PrecursorStarting Material
4-Fluoro-3-nitrobenzoic acidAromatic PrecursorStarting Material
PiperazineHeterocyclic PrecursorStarting Material
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group SourceReagent
N-Boc-piperazineNucleophileReagent
Potassium Carbonate (K₂CO₃)BaseReagent
Triethylamine (TEA)BaseReagent
Dimethyl Sulfoxide (DMSO)SolventReagent
N,N-Dimethylformamide (DMF)SolventReagent

Interactive Data Table: Typical SNAr Reaction Parameters

ParameterConditionPurpose
SolventPolar Aprotic (e.g., DMSO, DMF)Stabilizes the charged Meisenheimer intermediate.
BaseK₂CO₃, TEANeutralizes acid byproduct, enhances nucleophilicity.
TemperatureElevated (e.g., 80-120 °C)Provides energy to overcome the activation barrier.
Leaving GroupF or ClFluorine is generally more reactive in SNAr.

Amidation and Esterification Approaches to Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a key functional handle for further molecular elaboration, primarily through the formation of amide and ester derivatives. These transformations are fundamental in drug discovery for modulating the physicochemical properties of a lead compound. researchgate.net

Amidation: The conversion of the carboxylic acid to an amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A variety of modern coupling reagents are employed for this purpose. Common and effective reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org Another class of highly efficient coupling agents are uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org

The general procedure involves dissolving this compound, the desired amine, the coupling reagent (e.g., EDC or HATU), and an organic base (e.g., DIPEA) in an inert solvent like DMF or dichloromethane (B109758) (DCM). The reaction typically proceeds at room temperature and can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Esterification: Ester derivatives can be synthesized through several methods. The Fischer-Speier esterification is a classic and direct approach, particularly for simple alcohols. bond.edu.autruman.edu This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). truman.eduiajpr.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive it towards the ester product. truman.edu For more complex or sensitive alcohols, esterification can be achieved under milder conditions using coupling reagents similar to those used for amidation, where the alcohol takes the place of the amine as the nucleophile.

Strategic Application and Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile, selective removal. nih.govjgtps.com

In the context of synthesizing the title compound, the use of pre-functionalized 1-Boc-piperazine is standard. The synthesis of 1-Boc-piperazine itself is a critical step that exemplifies the strategic application of protecting groups. Piperazine, a symmetrical diamine, requires selective protection of one nitrogen atom to prevent undesired side reactions, such as double substitution, in subsequent synthetic steps. nih.gov

The selective mono-protection of piperazine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. The reaction is often performed in a suitable solvent like dichloromethane or in an aqueous medium with a base to neutralize the liberated acid. By carefully controlling the stoichiometry, it is possible to obtain a high yield of the mono-protected 1-Boc-piperazine, leaving the second nitrogen atom free for nucleophilic substitution reactions. beilstein-journals.org

A key advantage of the Boc group is its susceptibility to removal under acidic conditions, while remaining stable to basic, hydrogenolytic, and many nucleophilic reagents. nih.govacs.org This orthogonality allows for selective deprotection without affecting other sensitive functional groups that may be present in the molecule.

The removal of the Boc group from derivatives of this compound is typically accomplished by treatment with a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. nih.govjgtps.com The reaction is generally rapid, proceeding at room temperature. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation, which is then quenched, releasing isobutylene (B52900) and carbon dioxide. After deprotection, the resulting secondary amine (the piperazinyl nitrogen) can be used in further synthetic transformations.

General Purification and Characterization Techniques in Synthetic Preparation

The isolation and verification of the structure and purity of this compound and its derivatives are essential steps in the synthetic workflow.

Purification: Following synthesis, the crude product is typically subjected to one or more purification techniques. A common initial step is an aqueous workup to remove inorganic salts and water-soluble impurities. For solid compounds like this compound, recrystallization is a powerful method for purification. This technique relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. bond.edu.au Column chromatography over silica (B1680970) gel is another widely used method, particularly for purifying reaction products from amidation or esterification, allowing for the separation of compounds based on their polarity.

Characterization: The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the piperazine methylene (B1212753) protons, and the nine equivalent protons of the tert-butyl group of the Boc protector. beilstein-journals.orgrsc.org The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbons (from the carboxylic acid and the Boc group), the aromatic carbons, and the carbons of the piperazine ring and the Boc group. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of the title compound would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the urethane (B1682113) (Boc group), and the N-O stretches of the nitro group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition. uni.lu

Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is in the range of 199-203 °C. sigmaaldrich.com

Chemical Reactivity and Transformative Derivatization of 4 Boc Piperazin 1 Yl 3 Nitrobenzoic Acid

Reactions of the Nitro Group

The nitro group on the aromatic ring is a key site for synthetic manipulation, primarily through its reduction to an aniline (B41778), which serves as a gateway to a host of further functionalizations.

The conversion of the aromatic nitro group in 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid to the corresponding aniline, 4-(Boc-piperazin-1-yl)-3-aminobenzoic acid, is a pivotal transformation. This reduction can be accomplished through various well-established and highly efficient methods. The choice of method often depends on the desired chemoselectivity and the presence of other functional groups in the molecule.

Commonly employed techniques include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups. Another widely used approach involves the use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). wikipedia.org For substrates sensitive to harsh acidic conditions, systems like iron in acetic acid can provide a milder alternative.

More specialized catalytic systems have also been developed. For instance, rhodium(I) complexes have been shown to selectively catalyze the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, demonstrating high chemoselectivity for the nitro group over the carboxylic acid functionality. nih.gov Another efficient method involves the use of zinc or magnesium powder in conjunction with hydrazine (B178648) glyoxylate, which can selectively reduce aromatic nitro groups at room temperature. nih.gov

Table 1: Selected Reagents and Catalysts for Nitro Group Reduction
MethodReagent/CatalystConditionsNotes
Catalytic HydrogenationH₂ / Palladium on Carbon (Pd/C)H₂ pressure, various solvents (e.g., EtOH, EtOAc)Highly efficient, but may also reduce other functional groups.
Catalytic HydrogenationH₂ / Raney NickelH₂ pressure, various solventsOften used when dehalogenation of aryl halides is a concern.
Metal/Acid ReductionIron (Fe) / HClAcidic aqueous solution, heatClassic, cost-effective method (Bechamp reduction).
Metal/Acid ReductionTin (Sn) / HClAcidic aqueous solutionEffective but can be less clean than other methods.
Metal/Acid ReductionZinc (Zn) / Acetic AcidMildly acidic conditionsProvides a milder alternative to strong mineral acids.
Transfer HydrogenationHydrazine / Pd/CAlcoholic solvent, refluxAvoids the need for pressurized hydrogen gas.
Electrocatalytic ReductionPolyoxometalate redox mediatorAqueous H₃PO₄, controlled currentOffers high selectivity and avoids harsh chemical reductants. nih.gov

While the nitro group itself can influence the electronic properties of the molecule, its true synthetic potential is often realized after its reduction to an aniline. The resulting amino group in 4-(Boc-piperazin-1-yl)-3-aminobenzoic acid is a versatile handle for introducing a wide range of other functionalities.

A primary pathway for functionalizing the newly formed aniline is through diazotization. The aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). wikipedia.orgscribd.comchemistrysteps.com

These diazonium salt intermediates are highly valuable in synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. scirp.orgscirp.org This opens the door to numerous transformations, including:

Sandmeyer Reactions : The diazonium salt can be treated with copper(I) salts (CuX, where X = Cl, Br, CN) to introduce halide or cyano groups onto the aromatic ring. wikipedia.org For example, reaction with CuCN would yield 4-(Boc-piperazin-1-yl)-3-cyanobenzoic acid, which could be further hydrolyzed to a tricarboxylic acid derivative. doubtnut.com

Hydroxylation : The diazonium group can be displaced by a hydroxyl group, typically by heating the acidic diazonium salt solution. This reaction can convert the aminobenzoic acid derivative into a hydroxybenzoic acid derivative. scirp.orgscirp.orgwikipedia.org

Iodination : Reaction with potassium iodide (KI) allows for the direct introduction of an iodine atom onto the ring. chegg.com

Fluorination (Balz–Schiemann reaction) : Thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt introduces a fluorine atom. wikipedia.org

The diazotization of anthranilic acid (2-aminobenzoic acid) can even lead to the formation of benzyne (B1209423) through the loss of both N₂ and CO₂, highlighting the diverse reactivity pathways available from aminobenzoic acid scaffolds. chemtube3d.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive center, readily converted into a range of important derivatives such as esters, amides, and acyl halides.

The carboxylic acid of this compound can be readily transformed using standard organic chemistry protocols.

Esterification : The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). bond.edu.au This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. For example, reacting the parent compound with methanol and catalytic H₂SO₄ would yield methyl 4-(Boc-piperazin-1-yl)-3-nitrobenzoate.

Amidation : Amides are formed by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction is often slow, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt). These reagents form a highly reactive intermediate that is readily attacked by the amine to form the amide bond under mild conditions.

Acyl Halide Formation : Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters and amides. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution.

Table 2: Reagents for Carboxylic Acid Transformations
TransformationReagent(s)Product
EsterificationAlcohol (R'-OH), H₂SO₄ (cat.)Ester (R-COOR')
AmidationAmine (R'R''NH), EDC, HOBtAmide (R-CONR'R'')
Acyl Halide FormationThionyl Chloride (SOCl₂)Acyl Chloride (R-COCl)
Acyl Halide FormationOxalyl Chloride ((COCl)₂)Acyl Chloride (R-COCl)

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for substituted benzoic acids under certain conditions. For aromatic carboxylic acids, this transformation typically requires forcing conditions unless the structure contains features that stabilize the transition state or the resulting carbanion intermediate.

The presence of the ortho-nitro group in this compound is significant. Studies on the decarboxylation of 2-nitrobenzoic acids indicate that this reaction is possible, often facilitated by the electronic and steric environment created by the ortho substituent. Furthermore, research on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions suggests a mechanism involving the protonation of the aromatic ring at the C1 position (ipso-protonation). monalist.net The resulting σ-complex can then lose CO₂, with the rate being influenced by the nature and position of other ring substituents. While generally a high-energy process, specific catalytic or thermal conditions could potentially promote this transformation.

Chemical Manipulations of the Boc-Protected Piperazine (B1678402) Moiety

The N-Boc-piperazine moiety offers two main avenues for chemical manipulation: removal of the Boc protecting group to liberate the secondary amine, and direct functionalization of the piperazine ring's C-H bonds.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. monalist.net The deprotection of the Boc group on the piperazine nitrogen is typically achieved by treatment with a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. monalist.netfishersci.co.uk This reaction is usually rapid, often occurring at room temperature, and cleanly yields the corresponding secondary amine as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized to the free base if required.

More advanced manipulations involve the direct functionalization of the piperazine ring's C-H bonds, a field that has seen significant development. beilstein-journals.orgnih.gov While challenging due to the presence of two nitrogen atoms, methods for the α-functionalization of N-Boc piperazines have been established. beilstein-journals.orgnih.govmdpi.com A prominent strategy is α-lithiation, where a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like TMEDA (tetramethylethylenediamine), deprotonates the C-H bond adjacent to the Boc-protected nitrogen. researchgate.netwhiterose.ac.uk The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to install a substituent at the α-position. researchgate.netwhiterose.ac.uk Other modern techniques, such as photoredox catalysis, have also been developed to enable site-selective C-H functionalization of the piperazine scaffold. mdpi.comencyclopedia.pub These methods provide powerful tools for elaborating the core structure of this compound to create novel and complex derivatives.

Post-Deprotection Functionalization of the Piperazine Nitrogen

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen serves as a crucial protecting group, enabling selective reactions at other positions of the molecule. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, unmasks the secondary amine of the piperazine ring. nih.gov This newly liberated nitrogen atom becomes a prime site for a plethora of functionalization reactions, allowing for the introduction of a wide array of substituents.

Common transformations following Boc deprotection include:

N-Alkylation: The deprotected piperazine can undergo nucleophilic substitution with various alkyl halides or be subjected to reductive amination with aldehydes or ketones. Reductive amination, in particular, is a widely used method for introducing diverse alkyl groups. nih.gov

N-Arylation: The secondary amine can be arylated through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, with aryl halides or triflates. nih.gov This reaction is instrumental in synthesizing arylpiperazine derivatives. organic-chemistry.org

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of the corresponding amides and sulfonamides. This is a robust method for introducing a variety of functional groups and modifying the electronic properties of the piperazine nitrogen.

Mannich Reactions: The deprotected piperazine can be employed in Mannich reactions with formaldehyde (B43269) and a suitable carbon acid, leading to the formation of Mannich bases, which are of interest in various chemical research areas. jgtps.com

The following table summarizes representative functionalizations of the piperazine nitrogen after Boc-deprotection.

Table 1: Examples of Post-Deprotection Functionalization of the Piperazine Nitrogen

Reaction Type Reagents Functional Group Introduced
N-Alkylation Alkyl Halide (R-X), Base Alkyl (R)
Reductive Amination Aldehyde (RCHO), Reducing Agent Benzyl/Alkyl (CH₂-R)
N-Arylation Aryl Halide (Ar-X), Pd Catalyst, Base Aryl (Ar)
Acylation Acyl Chloride (RCOCl), Base Acyl (COR)

Diversification via Substitutions on the Piperazine Ring System

Beyond the functionalization of the nitrogen atoms, the carbon skeleton of the piperazine ring itself can be modified. Direct C-H functionalization of N-Boc protected piperazines has emerged as a powerful strategy for introducing substituents at the α-carbon positions (C2 and C6) of the piperazine ring. beilstein-journals.orgnih.gov These reactions are typically performed while the Boc group is still in place, leveraging its electronic and steric influence.

Key methodologies for piperazine ring functionalization include:

Direct Lithiation: Treatment of N-Boc-piperazines with a strong base, such as sec-butyllithium (s-BuLi), at low temperatures generates an α-lithiated intermediate. nih.govresearchgate.net This nucleophilic species can then be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce a range of substituents. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has enabled the α-C–H arylation, vinylation, and alkylation of N-Boc-piperazines under mild conditions. beilstein-journals.orgnsf.gov These methods often utilize an iridium or organic photoredox catalyst to generate a radical intermediate from the piperazine, which then couples with the desired partner. beilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: Palladium and other transition metals can catalyze the direct coupling of C-H bonds on the piperazine ring with various partners. While progress in this area for piperazines has been slower compared to other N-heterocycles, it remains an active area of research. organic-chemistry.orgbeilstein-journals.org

These advanced synthetic methods provide access to a diverse set of substituted piperazine cores that would be difficult to synthesize through traditional multi-step sequences.

Table 2: Methods for C-H Functionalization of the N-Boc-Piperazine Ring

Method Catalyst/Reagent Position Functionalized Type of Substituent
Direct Lithiation-Trapping s-BuLi, Electrophile α-Carbon Alkyl, Aryl, etc.
Photoredox Catalysis Ir(ppy)₃, Light α-Carbon Aryl, Vinyl, Alkyl

Compatibility and Orthogonality of Functional Groups within the Compound

A key feature of this compound is the chemical orthogonality of its principal functional groups. This means that one group can be selectively manipulated under conditions that leave the others intact, enabling a modular and predictable synthetic strategy.

Boc Group: The Boc protecting group is labile under strongly acidic conditions (e.g., TFA, HCl). nih.gov It is, however, stable to a wide range of other reagents, including those used for hydrogenation, mild saponification, and many coupling reactions, making it an excellent orthogonal protecting group.

Carboxylic Acid: The carboxylic acid group can be activated for amide bond formation (e.g., using coupling agents like HATU or EDC) or esterification without affecting the Boc group or the nitro group. Conversely, the carboxylic acid is generally stable under the acidic conditions used for Boc removal and the conditions for many C-H functionalization reactions.

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and is relatively robust. ashp.org It is stable to the conditions of Boc deprotection and carboxylic acid activation. Its primary reactivity is reduction to an aniline, which is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing metals (e.g., SnCl₂, Fe). These conditions are generally compatible with the piperazine and carboxylic acid moieties, although catalytic hydrogenation can sometimes be aggressive enough to affect other parts of a molecule. The choice of reducing agent allows for selective transformation of the nitro group.

The orthogonality of these groups allows for a synthetic sequence where, for example, the carboxylic acid is first converted to an amide, followed by the selective removal of the Boc group, and subsequent functionalization of the piperazine nitrogen. Alternatively, the nitro group could be reduced to an amine, which could then be further derivatized, all while the Boc-piperazine and carboxylic acid remain untouched. This chemical compatibility is a significant advantage in the synthesis of complex molecules.

Table 3: Orthogonal Reactivity of Functional Groups

Functional Group Reaction Conditions Compatibility with Other Groups
Boc-Piperazine Deprotection TFA or HCl Nitro and Carboxylic Acid are stable
Carboxylic Acid Amide Coupling HATU, EDC, etc. Boc and Nitro groups are stable

4 Boc Piperazin 1 Yl 3 Nitrobenzoic Acid As a Core Building Block in Advanced Organic Synthesis

Scaffold Diversification for Chemical Library Generation

The structure of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is particularly well-suited for scaffold diversification, a key strategy in the generation of chemical libraries for drug discovery and chemical biology. The three distinct functional groups on the benzene (B151609) ring serve as orthogonal handles that can be selectively manipulated to introduce a wide range of chemical diversity.

The carboxylic acid group can be readily converted into amides, esters, or other functionalities through standard coupling reactions. The Boc-protecting group on the piperazine (B1678402) moiety can be removed under acidic conditions, allowing for subsequent derivatization of the secondary amine. researchgate.net Finally, the nitro group can be reduced to an amine, which can then be further functionalized, or it can participate in various cyclization reactions. This multi-point modification capability allows for the rapid and efficient generation of large libraries of related compounds from a single, common core structure. nih.gov The ability to systematically vary substituents at these three positions enables the exploration of vast chemical space, which is crucial for identifying molecules with desired biological activities. nih.gov

Utility in the Construction of Complex Heterocyclic Architectures

The inherent reactivity of the functional groups in this compound makes it an excellent starting material for the synthesis of complex heterocyclic structures, particularly those containing nitrogen atoms. researchgate.net

Quinazoline (B50416) and Related Ring Systems

One of the most significant applications of this building block is in the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry due to their broad range of biological activities. mdpi.comrsc.org The synthesis of these bicyclic heterocycles typically involves the reduction of the nitro group to an aniline (B41778), followed by cyclization with a suitable one-carbon synthon.

For instance, the reduction of the nitro group in this compound yields the corresponding 3-amino-4-(Boc-piperazin-1-yl)benzoic acid. This intermediate can then be reacted with various reagents, such as formamide (B127407) or orthoesters, to construct the quinazolinone ring. The presence of the Boc-piperazine moiety at the 4-position of the resulting quinazolinone provides a convenient point for further diversification, allowing for the synthesis of extensive libraries of quinazoline derivatives.

Other Nitrogen-Containing Heterocycles

Beyond quinazolines, the strategic placement of the functional groups in this compound facilitates the construction of other important nitrogen-containing heterocyclic systems. The ortho-relationship between the nitro group and the carboxylic acid is particularly useful for forming various fused ring systems. For example, reductive cyclization strategies can lead to the formation of benzimidazoles or other related heterocycles, depending on the reaction conditions and the choice of cyclizing agent. The piperazine ring itself can be a part of a larger heterocyclic framework, or it can be modified to create different cyclic structures. organic-chemistry.org The ability to construct such a diverse range of heterocyclic architectures from a single starting material underscores the value of this compound in synthetic chemistry. astx.com

Role in Convergent and Divergent Synthetic Strategies

The unique structural features of this compound allow for its effective use in both convergent and divergent synthetic strategies, providing chemists with flexibility in the design and execution of complex syntheses.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together in the later stages of the synthesis. researchgate.net The this compound scaffold can serve as a key fragment that is prepared and then coupled with other complex molecular fragments to rapidly assemble the final target. nih.gov

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govsynthical.com As discussed previously, the multiple functional handles on the this compound scaffold make it an ideal starting point for divergent synthesis. By selectively reacting each functional group, a multitude of different side chains and ring systems can be introduced, leading to a diverse array of final products from a single precursor. chemrxiv.orgfrontiersin.org This approach is highly efficient for exploring structure-activity relationships and for the discovery of new bioactive molecules.

Modular Synthesis and Fragment-Based Design Utilizing this Scaffold

The principles of modular synthesis and fragment-based drug design are well-supported by the structural characteristics of this compound. Modular synthesis involves the assembly of complex molecules from a set of interchangeable building blocks or "modules." This compound can be considered a trifunctional module that can be combined with other modules in a systematic way to create a wide range of target structures.

In fragment-based drug design (FBDD) , small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. nih.gov The this compound scaffold can be used to link different fragments together or to serve as a core structure onto which fragments are grown. The ability to systematically modify the scaffold at its three functionalization points allows for the rational design and synthesis of new molecules based on initial fragment screening hits. This approach can accelerate the drug discovery process by providing a more efficient way to explore chemical space and optimize ligand-target interactions.

Computational Chemistry and Theoretical Studies on 4 Boc Piperazin 1 Yl 3 Nitrobenzoic Acid and Its Analogues

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior and biological activity. For 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid, computational methods such as Density Functional Theory (DFT) are instrumental in determining its most stable conformation. fsu.eduresearchgate.net The conformational flexibility of this molecule primarily arises from the piperazine (B1678402) ring and the rotational freedom around the C-N bond connecting the piperazine to the phenyl ring, as well as the orientation of the Boc and carboxylic acid groups.

Furthermore, the relative orientation of the nitro and carboxylic acid groups on the phenyl ring is fixed, but the plane of the benzoic acid can rotate relative to the piperazine substituent. Molecular geometry optimization calculations would seek to find the global minimum on the potential energy surface, which corresponds to the most stable arrangement of all atoms. These calculations involve systematically altering bond lengths, bond angles, and dihedral angles to find the structure with the lowest energy.

A theoretical conformational analysis of an N-Boc-protected piperidone, an analogue, has been successfully carried out using DFT calculations, which were corroborated by experimental NMR data. fsu.edu This highlights the power of computational methods in predicting and understanding the conformational preferences of such molecules.

Table 1: Representative Geometrical Parameters from a Hypothetical DFT Optimization of this compound

ParameterPredicted Value (Å or °)Description
C-N (Piperazine-Phenyl) Bond Length~1.40 ÅReflects the bond between the piperazine nitrogen and the aromatic ring.
C=O (Carboxylic Acid) Bond Length~1.22 ÅTypical double bond character of a carbonyl group.
O-H (Carboxylic Acid) Bond Length~0.97 ÅStandard hydroxyl bond length.
Piperazine Ring ConformationChairThe lowest energy conformation for the six-membered ring.
Dihedral Angle (Phenyl-Piperazine)~30-50°Defines the twist between the phenyl ring and the piperazine substituent.

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Reactivity Prediction

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions. Computational quantum chemistry provides powerful tools to probe these characteristics, including the analysis of frontier molecular orbitals (FMOs) and the generation of molecular electrostatic potential (MEP) maps. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For the title compound, the electron-donating piperazine moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group and the benzoic acid moiety will lower the energy of the LUMO, making the aromatic ring susceptible to certain reactions. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netwalisongo.ac.id For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxyl groups, indicating regions prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons on the piperazine ring. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net

Table 2: Predicted Electronic Properties of this compound and Analogues

PropertyPredicted Value/DescriptionSignificance
HOMO EnergyRelatively HighIndicates electron-donating character, likely localized on the piperazine moiety.
LUMO EnergyRelatively LowIndicates electron-accepting character, influenced by the nitroaromatic system.
HOMO-LUMO GapModerateSuggests a balance between stability and reactivity. nih.gov
Dipole MomentSignificantArises from the charge separation due to the nitro, carboxyl, and piperazine groups. nih.gov
Molecular Electrostatic PotentialNegative potential on oxygen atoms, positive on acidic and piperazine protons.Guides the understanding of intermolecular interactions and reactivity sites. walisongo.ac.id

Note: The descriptions are based on the expected electronic effects of the functional groups present in the molecule.

Molecular Docking and Ligand-Binding Interaction Analysis for Chemical Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. hibiscuspublisher.com This method is central to structure-based drug design. For analogues of this compound, which possess structural motifs common in many pharmaceuticals, docking studies can provide insights into their potential biological targets and binding modes. nih.govnih.gov

Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.gov For instance, arylpiperazine moieties are found in drugs targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Docking studies of analogues of the title compound could explore their potential as inhibitors of enzymes like carbonic anhydrase or acetyl-CoA carboxylase, where piperazine-containing inhibitors have shown promise. researchgate.netarabjchem.org

A typical docking workflow involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in the active site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. hibiscuspublisher.com The analysis of the best-docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can guide the design of new analogues with improved potency and selectivity. nih.gov For example, the carboxylic acid group could form a crucial hydrogen bond or salt bridge with a basic residue in the active site, while the aromatic ring could engage in pi-stacking interactions.

Table 3: Hypothetical Molecular Docking Results for an Analogue of this compound against a Kinase Target

ParameterResultImplication for Design
Binding Affinity (Score)-8.5 kcal/molIndicates a potentially strong binding interaction.
Hydrogen BondsCarboxylic acid with Lysine; Nitro group with SerineThese interactions are critical for affinity; modifications should preserve them.
Hydrophobic InteractionsPhenyl ring with Leucine and ValineEnhancing these interactions with lipophilic substituents could improve potency.
Steric ClashesBoc group with a specific loop regionSuggests that a smaller protecting group or a different piperazine substituent might be beneficial.

Note: This table presents a hypothetical scenario to illustrate the type of data obtained from a molecular docking study.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. researchgate.netcore.ac.uk These models are valuable for predicting the attributes of new, unsynthesized molecules.

For a series of analogues derived from this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. A QSAR model could predict biological activities such as enzyme inhibition or receptor binding affinity. nih.govnih.gov

The development of a QSPR/QSAR model involves several steps:

Data Set Assembly: A collection of compounds with known properties or activities is required.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation relating the descriptors to the property/activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For nitroaromatic compounds, QSPR models have been developed to predict properties like the heat of decomposition. core.ac.uk Similarly, QSAR studies on piperazine derivatives have successfully modeled activities such as antihistamine effects and antidepressant activity. nih.govnih.gov These studies often identify key descriptors that influence the target property, providing valuable insights for molecular design.

Table 4: Representative Descriptors for a QSPR/QSAR Model of Piperazine-Nitrobenzoic Acid Analogues

Descriptor TypeExample DescriptorProperty Predicted
ElectronicHOMO Energy, Dipole MomentReactivity, Binding Affinity nih.gov
StericMolecular Volume, Surface AreaSolubility, Receptor Fit
TopologicalWiener Index, Connectivity IndicesBoiling Point, Retention Time
HydrophobicLogP (Partition Coefficient)Membrane Permeability, Biological Activity

Note: This table lists common descriptor types and their potential applications in QSPR/QSAR modeling.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and calculating the energies of transition states. The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where N-Boc-piperazine acts as the nucleophile and displaces a leaving group (e.g., a halogen) on a 3-nitrobenzoic acid derivative. nih.govwikipedia.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. wikipedia.org The first step, which is usually rate-determining, involves the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govwalisongo.ac.id The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. The second step involves the departure of the leaving group to restore the aromaticity of the ring. nih.gov

Computational studies can model this entire reaction pathway. By calculating the potential energy surface, researchers can identify the structures and energies of the reactants, intermediates, transition states, and products. amazonaws.com Transition state theory can then be used to calculate the reaction rate constants. For SNAr reactions of nitroarenes, theoretical calculations have been used to determine whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted mechanism, depending on the nature of the nucleophile, leaving group, and solvent. amazonaws.comnih.gov Such studies provide a detailed understanding of the reaction, which can be used to optimize reaction conditions and predict the feasibility of related syntheses.

Table 5: Key Steps in the Plausible SNAr Synthesis of this compound

Reaction StepDescriptionComputational Analysis
1. Nucleophilic Attack The nitrogen of N-Boc-piperazine attacks the carbon bearing the leaving group on the nitrobenzoic acid derivative.Calculation of the transition state for the formation of the Meisenheimer complex.
2. Formation of Meisenheimer Complex A resonance-stabilized anionic intermediate is formed.Geometry optimization and energy calculation of the Meisenheimer complex.
3. Leaving Group Departure The leaving group is eliminated, and the aromatic ring is reformed.Calculation of the transition state for the elimination of the leaving group.
4. Product Formation The final product, this compound, is formed.Geometry optimization and energy calculation of the product.

Future Directions in the Chemical Research of 4 Boc Piperazin 1 Yl 3 Nitrobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign. For a molecule like 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid, which holds promise as a building block, the development of novel and sustainable synthetic routes is a critical area of future research.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of catalysts, and extensive purification steps. Future research will likely focus on the following areas to improve the sustainability of its synthesis:

Catalytic C-N Cross-Coupling Reactions: The key bond formation in this molecule is the arylation of Boc-piperazine. Future investigations could explore more sustainable catalytic systems for this transformation. This includes the use of earth-abundant metal catalysts (e.g., copper or iron) in place of precious metals like palladium. The development of highly active catalysts would allow for lower catalyst loadings and milder reaction conditions.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes presents a significant opportunity for sustainability. Flow chemistry can offer improved heat and mass transfer, leading to better reaction control, higher yields, reduced reaction times, and minimized waste generation. The synthesis of this compound is well-suited for adaptation to a flow process, which would be particularly beneficial for its larger-scale production.

Green Solvents and Reagents: A major focus will be on replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Furthermore, the development of synthetic routes that minimize the use of hazardous reagents, for instance by employing in situ generation of reactive species, will be a key research direction.

Exploration of Unprecedented Chemical Transformations

The unique arrangement of functional groups in this compound provides a platform for exploring novel and unprecedented chemical transformations. The interplay between the electron-withdrawing nitro group, the nucleophilic piperazine (B1678402), and the carboxylic acid can lead to unique reactivity.

Intramolecular Reactions: The proximity of the piperazine and nitro groups on the aromatic ring could enable novel intramolecular cyclization reactions upon reduction of the nitro group. The resulting amino group could potentially react with derivatives of the carboxylic acid or the piperazine moiety to form novel heterocyclic scaffolds. Investigating the selective reduction of the nitro group in the presence of the Boc-protecting group and the subsequent intramolecular transformations is a promising avenue for creating complex molecular architectures. A variety of methods are available for the reduction of aromatic nitro groups to amines, including catalytic hydrogenation or the use of metals like iron, tin, or zinc in acidic conditions. masterorganicchemistry.com The resulting aniline (B41778) derivative would be a key intermediate for further diversification.

Orthogonal Functionalization: The molecule possesses three distinct functional groups that can be manipulated selectively. Future research could focus on developing orthogonal protection and activation strategies. For example, the carboxylic acid can be activated for amide bond formation while the Boc group remains intact. Subsequently, the Boc group can be removed to liberate the piperazine nitrogen for further reaction, and finally, the nitro group can be reduced and functionalized. This step-wise functionalization would allow for the construction of highly complex and diverse molecular libraries based on this central scaffold.

Photoredox Catalysis: The nitroaromatic moiety is an excellent candidate for transformations mediated by photoredox catalysis. Future studies could explore visible-light-induced reactions to functionalize the aromatic ring or to trigger novel transformations involving the nitro group, potentially leading to the formation of new C-C or C-heteroatom bonds under mild conditions.

Integration into Advanced Materials and Supramolecular Chemistry Research

The structural features of this compound make it an attractive building block for the construction of advanced materials and for studies in supramolecular chemistry.

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a coordination site for metal ions, making this molecule a suitable organic linker for the synthesis of MOFs. The piperazine and nitro groups can be oriented into the pores of the MOF, offering sites for post-synthetic modification or for specific interactions with guest molecules. The Boc group can be removed after MOF formation to expose the secondary amine of the piperazine, which can then be functionalized to tune the properties of the material, for example, for applications in gas storage or separation.

Polymer Synthesis: The difunctional nature of the molecule (carboxylic acid and a modifiable piperazine) allows for its use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides through the carboxylic acid group. The piperazine and nitro functionalities would then be pendant groups along the polymer chain, which could be further modified to create functional polymers with tailored properties for applications in drug delivery, coatings, or as separation membranes.

Supramolecular Assemblies: The molecule's ability to participate in hydrogen bonding (via the carboxylic acid and after deprotection of the piperazine) and potentially π-stacking interactions (via the aromatic ring) makes it a candidate for the design of self-assembling systems. Research could focus on its ability to form well-defined supramolecular structures such as gels, liquid crystals, or nanotubes in solution. rsc.org Such self-assembled materials could have applications in areas like tissue engineering and controlled release.

Application in Methodological Organic Chemistry Research

Beyond its direct applications, this compound can serve as a valuable tool in the development of new synthetic methods.

Solid-Phase Synthesis: The carboxylic acid functionality allows for the immobilization of this molecule onto a solid support, such as a resin. This opens up its use in solid-phase synthesis, a cornerstone of combinatorial chemistry and peptide synthesis. uci.edu A closely related compound, 4-fluoro-3-nitrobenzoic acid, has been utilized as a linker to attach molecules to a solid support for the synthesis of α-helix mimetics. mdpi.com Similarly, this compound could be employed as a scaffold, where the piperazine and the aromatic ring can be further functionalized in a stepwise manner on the solid phase to generate libraries of complex molecules. The synthesis of related 4-[N-(tert-butoxycarbonyl)aminoacyloxymethyl]-3-nitrobenzoic acids for use in liquid-phase peptide synthesis further highlights the potential of this structural motif in biopolymer chemistry. nih.gov

Development of Novel Linkers and Probes: After suitable modification, this molecule could be developed into novel linkers for bioconjugation or as chemical probes to study biological processes. The piperazine moiety is a common feature in many biologically active compounds, and the ability to attach this scaffold to other molecules of interest via the carboxylic acid or other introduced functionalities could be highly valuable.

Catalyst Scaffolds: The rigid aromatic core and the potential for introducing coordinating groups through the piperazine and the reduced nitro group make this an interesting scaffold for the development of new ligands for catalysis. By attaching catalytically active metal complexes to this scaffold, it may be possible to create catalysts with unique steric and electronic properties, leading to improved activity and selectivity in a range of organic transformations.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize catalytic asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column). For Boc-protected intermediates, avoid racemization by maintaining low temperatures during acidic/basic steps .

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Reactant of Route 1
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.